molecular formula C18H23N3O3 B11420372 N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B11420372
M. Wt: 329.4 g/mol
InChI Key: ZLUWKPYWMVDWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound with a unique structure that combines elements of azepinoquinazoline and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multiple steps:

    Formation of the Azepinoquinazoline Core: This step often starts with the cyclization of a suitable precursor, such as a substituted aniline, with a diester or diketone under acidic or basic conditions to form the azepinoquinazoline core.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the azepinoquinazoline intermediate with an appropriate amine, such as 3-methoxypropylamine, under conditions that facilitate amide bond formation (e.g., using coupling reagents like EDCI or DCC).

    Oxidation and Functionalization: The final steps may involve oxidation reactions to introduce the oxo group and further functionalization to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group or the azepinoquinazoline core, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxo group or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the azepinoquinazoline core, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various formulations.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction and cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide: shares similarities with other azepinoquinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group and carboxamide functionality differentiate it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C18H23N3O3/c1-24-11-5-9-19-17(22)13-7-8-14-15(12-13)20-16-6-3-2-4-10-21(16)18(14)23/h7-8,12H,2-6,9-11H2,1H3,(H,19,22)

InChI Key

ZLUWKPYWMVDWFX-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N3CCCCCC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.